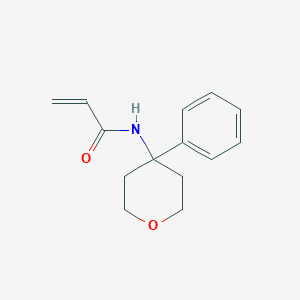

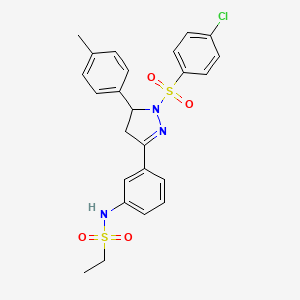

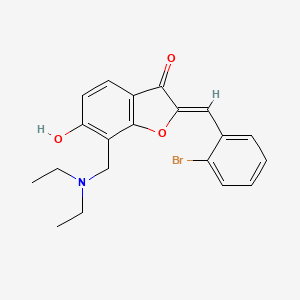

![molecular formula C16H15N3OS B2919210 7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896325-78-3](/img/structure/B2919210.png)

7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with a unique structure. It belongs to the pyrazolo[1,5-a][1,3,5]triazine family, which is an isostere of the purine heterocyclic system. This scaffold has gained attention due to its potential as a building block for bioactive compounds .

Synthesis Analysis

The synthesis of this compound involves S-alkylation of 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one (a precursor) using 1-cyanoacetyl-4-benzoylthiosemicarbazide and alkali. The double ring closure of pyrazole and triazine rings leads to the formation of 7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one .

Molecular Structure Analysis

The molecular formula of this compound is C₁₆H₁₄N₄OS . It contains a pyrido-triazinone core with a methyl group at position 7 and a phenethylthio substituent. The precise arrangement of atoms and bond angles can be visualized through X-ray crystallography .

Chemical Reactions Analysis

The reactivity of this compound likely involves the pyrazolo[1,5-a][1,3,5]triazine ring system. It may participate in nucleophilic substitutions, cyclizations, or other transformations. Further studies are needed to explore its chemical behavior .

科学的研究の応用

Synthesis of Novel Triazines : Research conducted by Badrey and Gomha (2012) involved synthesizing a range of interesting heterocycles, including triazine derivatives, which have potential as anti-tumor agents. Their work highlights the role of similar compounds in developing therapeutic agents (Badrey & Gomha, 2012).

Mannich Reaction in Synthesis : Dotsenko et al. (2019) reviewed the applications of the Mannich reaction in synthesizing N-, S,N-, and Se,N-heterocycles. This includes the synthesis of pyrido[1,2-a][1,3,5]triazines, indicating the potential of such reactions in creating complex and biologically active compounds (Dotsenko et al., 2019).

Potential Antifungal Agents : Reich et al. (1989) discussed the preparation and biological activities of pyrido[3,4-e]-1,2,4-triazines, highlighting their potential as antifungal agents. This research demonstrates the pharmaceutical applications of these compounds (Reich et al., 1989).

Structural and Molecular Analysis : The molecular and crystal structure of related triazine compounds was analyzed by Dolzhenko et al. (2011), providing insight into the structural properties that could influence their biological activity and chemical reactivity (Dolzhenko et al., 2011).

Synthesis in Supercritical Carbon Dioxide : Baklykov et al. (2019) conducted a study on the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in antiviral drug synthesis, in supercritical carbon dioxide. This research presents a method of synthesis that could be relevant for similar compounds (Baklykov et al., 2019).

Phosphodiesterase Inhibitors : Novinson et al. (1982) explored 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase, indicating the potential use of similar compounds in developing cardiovascular agents (Novinson et al., 1982).

特性

IUPAC Name |

7-methyl-2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-12-7-8-14-17-15(18-16(20)19(14)11-12)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRDDUSAXHXMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCCC3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

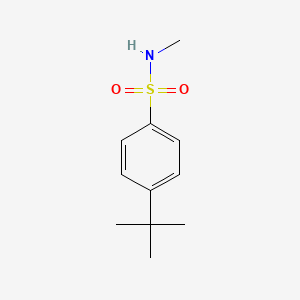

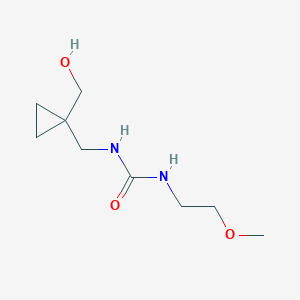

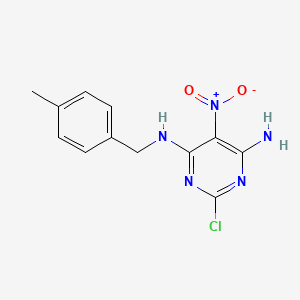

![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)

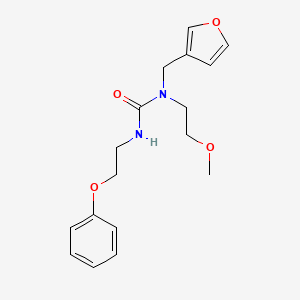

![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)